molecular formula C25H30N2O2 B13352295 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole)

Cat. No.: B13352295
M. Wt: 390.5 g/mol
InChI Key: DMFPKMCEAYVHLP-VXKWHMMOSA-N
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Description

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two oxazole rings connected by a propane-2,2-diyl bridge and phenethyl groups attached to each oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

    Introduction of Phenethyl Groups: The phenethyl groups can be introduced through nucleophilic substitution reactions using phenethyl halides and oxazole intermediates.

    Formation of Propane-2,2-diyl Bridge: The final step involves the coupling of two oxazole units through a propane-2,2-diyl bridge, which can be achieved using reagents like dihalopropane and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of dihydrooxazole derivatives.

    Substitution: Introduction of new functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with methyl groups instead of phenethyl groups.

    (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of phenethyl groups.

Uniqueness

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is unique due to its specific phenethyl groups, which may impart distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

(4S)-4-(2-phenylethyl)-2-[2-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H30N2O2/c1-25(2,23-26-21(17-28-23)15-13-19-9-5-3-6-10-19)24-27-22(18-29-24)16-14-20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3/t21-,22-/m0/s1

InChI Key

DMFPKMCEAYVHLP-VXKWHMMOSA-N

Isomeric SMILES

CC(C)(C1=N[C@H](CO1)CCC2=CC=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4

Canonical SMILES

CC(C)(C1=NC(CO1)CCC2=CC=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4

Origin of Product

United States

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